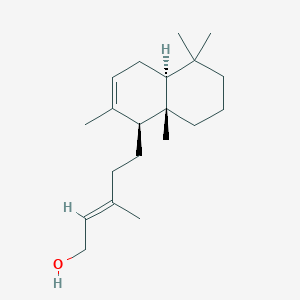
(13E)-labda-7,13-dien-15-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(13E)-labda-7,13-dien-15-ol is a labdane diterpenoid in which the labdane skeleton has double bonds at C-7 and C-13 (the latter with E-stereochemistry) and carries a hydroxy group at the terminal C-15 atom. It is a labdane diterpenoid, a primary alcohol and a member of octahydronaphthalenes.
常见问题
Basic Research Questions
Q. What experimental methods are recommended for detecting (13E)-labda-7,13-dien-15-ol in plant tissues?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) for structural identification. For quantification, pair these with high-performance liquid chromatography (HPLC) and validate with internal standards. Ensure sample preparation includes saponification to hydrolyze esterified forms, as diterpenoid alcohols like this compound may exist in conjugated states .
Q. How is this compound synthesized in planta, and what enzymes are involved?
- Methodological Answer : The compound is biosynthesized via the diterpenoid pathway. Key enzymes include:
- Geranylgeranyl diphosphate (GGPP) synthase : Produces the precursor GGPP.
- This compound synthase (EC 3.1.7.10) : A bifunctional hydrolase that catalyzes the hydrolysis of GGPP to form the alcohol intermediate and diphosphate .
- Tissue-specific expression of these enzymes (e.g., in Selaginella moellendorffii or Cryptomeria fortunei) should be confirmed via transcriptome analysis .
Q. What are the challenges in isolating this compound from complex plant matrices?
- Methodological Answer : Challenges include low abundance, structural similarity to other labdane diterpenoids, and instability under acidic conditions. Mitigate these by:
- Using silica gel chromatography for preliminary separation.
- Applying reverse-phase HPLC with a C18 column for purification.
- Storing isolates in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported expression levels of this compound synthase across plant tissues?
- Methodological Answer : Discrepancies (e.g., upregulation in Cryptomeria fortunei needles vs. downregulation in stems) may arise from environmental or developmental factors. Design experiments to:
- Compare tissues under controlled growth conditions (light, temperature).
- Use qRT-PCR with tissue-specific reference genes (e.g., ACTIN) for enzyme quantification.
- Validate with enzyme activity assays using GGPP as substrate and monitoring diphosphate release .
Q. What strategies are effective for studying the regulatory mechanisms of this compound biosynthesis?
- Methodological Answer : Employ multi-omics integration:
- Transcriptomics : Identify co-expressed transcription factors (e.g., MYB or bHLH) linked to diterpenoid pathways.
- Metabolomics : Correlative analysis of intermediate metabolites (e.g., GGPP, labdane derivatives).
- CRISPR/Cas9 knockout : Validate candidate regulators in model plants like Nicotiana benthamiana .
Q. How can in vitro reconstitution of this compound synthase activity be optimized?
- Methodological Answer : The enzyme’s bifunctionality (diphosphate hydrolysis and alcohol formation) requires:
- Purification via affinity chromatography (His-tag) under non-denaturing conditions.
- Substrate specificity testing with GGPP analogs (e.g., farnesyl diphosphate) to rule off-target activity.
- pH optimization (6.5–7.5) and Mg²⁺ supplementation to stabilize the diphosphate intermediate .
Q. What computational tools are suitable for modeling the enzymatic mechanism of this compound synthase?
- Methodological Answer : Use molecular dynamics (MD) simulations and density functional theory (DFT):
- MD : Simulate enzyme-substrate interactions (e.g., GGPP binding pockets).
- DFT : Calculate transition states for the hydrolysis and cyclization steps.
- Validate predictions with site-directed mutagenesis (e.g., catalytic Ser/His residues) .
Q. Data Contradiction Analysis
Q. How to address conflicting reports on the ecological role of this compound in plant defense?
- Methodological Answer : Disagreements may stem from species-specific roles or experimental design. Resolve by:
- Conducting bioassays with herbivores/pathogens on transgenic plants overexpressing the synthase.
- Comparing jasmonate signaling pathways in responsive vs. non-responsive species.
- Meta-analysis of public RNA-seq datasets (e.g., NCBI SRA) to identify conserved stress-response modules .
Q. Experimental Design Guidelines
属性
分子式 |
C20H34O |
|---|---|
分子量 |
290.5 g/mol |
IUPAC 名称 |
(E)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpent-2-en-1-ol |
InChI |
InChI=1S/C20H34O/c1-15(11-14-21)7-9-17-16(2)8-10-18-19(3,4)12-6-13-20(17,18)5/h8,11,17-18,21H,6-7,9-10,12-14H2,1-5H3/b15-11+/t17-,18-,20+/m0/s1 |
InChI 键 |
KPOGKOXAZMFZNM-ATPOGHATSA-N |
SMILES |
CC1=CCC2C(CCCC2(C1CCC(=CCO)C)C)(C)C |
手性 SMILES |
CC1=CC[C@@H]2[C@@]([C@H]1CC/C(=C/CO)/C)(CCCC2(C)C)C |
规范 SMILES |
CC1=CCC2C(CCCC2(C1CCC(=CCO)C)C)(C)C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















